N-{(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methoxyaniline
Description
(E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group, a dimethylpyrrole moiety, and a methoxyphenyl group
Properties
Molecular Formula |
C20H19IN2O |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19IN2O/c1-14-12-16(13-22-18-6-10-20(24-3)11-7-18)15(2)23(14)19-8-4-17(21)5-9-19/h4-13H,1-3H3 |
InChI Key |
XEWLVIYGZFVAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the iodination of a phenyl precursor, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the formation of the methanimine linkage under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
(E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
(E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to (E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE include:
4-Iodo-2-methylphenol: Shares the iodophenyl group but differs in the rest of the structure.
Allylamine: Contains an amine group but lacks the complex aromatic structure.
Carbonyl compounds: Include functional groups like aldehydes and ketones, which undergo similar reactions but have different structures and properties. The uniqueness of (E)-1-[1-(4-IODOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N-(4-METHOXYPHENYL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
